3-Bromo-5-methoxyphenylboronic acid
Overview
Description
3-Bromo-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO3 and a molecular weight of 230.85 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
3-Bromo-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
3-Bromo-5-methoxyphenylboronic acid is primarily used as a reactant in the preparation of pyrazolopyrimidinamine derivatives . These derivatives act as inhibitors of tyrosine and phosphinositide kinases , which play crucial roles in cell signaling, growth, and survival.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the action of a palladium catalyst . The process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of the kinase inhibitors .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a part of larger biochemical pathways involved in the synthesis of kinase inhibitors . The inhibitors can affect various signaling pathways within the cell, depending on the specific kinases they target. The downstream effects can include changes in cell growth, proliferation, and survival.
Result of Action
The primary result of the action of this compound is the synthesis of kinase inhibitors . These inhibitors can block the activity of their target kinases, leading to alterations in cellular signaling pathways. This can result in various molecular and cellular effects, depending on the specific pathways and cell types involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxyphenylboronic acid typically involves the borylation of 3-bromo-5-methoxyphenyl derivatives. One common method is the hydroboration of 3-bromo-5-methoxyphenyl alkenes or alkynes using borane reagents . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic Acid: Similar structure but lacks the bromine atom.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Contains a fluorine atom in addition to the bromine and methoxy groups.
3,5-Dibromophenylboronic Acid: Contains two bromine atoms instead of one.
Uniqueness
3-Bromo-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups allows for versatile functionalization and the formation of diverse organic compounds .
Properties
IUPAC Name |
(3-bromo-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXKEODVUFEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584656 | |
Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-12-0 | |
Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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